molecular formula C7H4Cl2F3NS B1314497 2,6-Dichloro-4-((trifluoromethyl)thio)aniline CAS No. 99479-65-9

2,6-Dichloro-4-((trifluoromethyl)thio)aniline

Cat. No.: B1314497
CAS No.: 99479-65-9
M. Wt: 262.08 g/mol
InChI Key: JDWPTDLYCZOZOJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-((trifluoromethyl)thio)aniline is an organic compound with the molecular formula C7H4Cl2F3NS. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a trifluoromethylthio group. This compound is known for its applications in the synthesis of various agrochemicals and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-4-((trifluoromethyl)thio)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been employed in the synthesis of complex organic compounds, such as 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(4-nitrophenyl)methyleneimino]-1H-pyrazole-3-carbonitrile . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can significantly influence the reactivity and stability of the compound in biochemical environments.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin irritation and serious eye irritation, indicating its potential to interact with cellular membranes and proteins . Additionally, it may cause allergic skin reactions, suggesting its ability to modulate immune responses at the cellular level .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. It may also interact with transcription factors, thereby influencing gene expression patterns. These molecular interactions are critical for understanding the compound’s biochemical and pharmacological properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it is stable under standard laboratory conditions, but its reactivity may increase under specific conditions, such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including potential cytotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. For instance, it has been classified as harmful if swallowed or inhaled, indicating its potential toxicity at higher concentrations . Animal studies have also shown that high doses of this compound can cause adverse effects, such as respiratory distress and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution within the body can be affected by factors such as lipid solubility and molecular size . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . These localization patterns are important for elucidating the compound’s mode of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-((trifluoromethyl)thio)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

Scientific Research Applications

2,6-Dichloro-4-((trifluoromethyl)thio)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-((trifluoromethyl)thio)aniline is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,6-dichloro-4-(trifluoromethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3NS/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWPTDLYCZOZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543899
Record name 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99479-65-9
Record name 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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